molecular formula C14H12O5S B14720205 1,3-Benzodioxol-5-ylmethyl benzenesulfonate CAS No. 6318-21-4

1,3-Benzodioxol-5-ylmethyl benzenesulfonate

Cat. No.: B14720205
CAS No.: 6318-21-4
M. Wt: 292.31 g/mol
InChI Key: SASMNWWGNNJNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-ylmethyl benzenesulfonate is an organic compound that features a benzodioxole ring fused with a benzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl benzenesulfonate typically involves the reaction of 1,3-benzodioxole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl benzenesulfonate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-ylmethyl benzenesulfonate is unique due to its specific combination of a benzodioxole ring and a benzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6318-21-4

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl benzenesulfonate

InChI

InChI=1S/C14H12O5S/c15-20(16,12-4-2-1-3-5-12)19-9-11-6-7-13-14(8-11)18-10-17-13/h1-8H,9-10H2

InChI Key

SASMNWWGNNJNAT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.